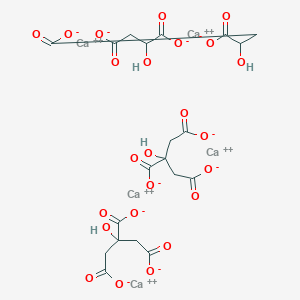
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring and a quinuclidine moiety linked through a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride typically involves the reaction of pyridine derivatives with quinuclidine derivatives. One common method involves the use of Grignard reagents to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which could be useful in cancer therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridin-2-yl(quinuclidin-2-yl)methanonehydrochloride
- Pyridin-4-yl(piperidin-2-yl)methanonehydrochloride
- Pyridin-4-yl(morpholin-2-yl)methanonehydrochloride
Uniqueness
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyridine and quinuclidine moieties allows for versatile reactivity and potential interactions with various biological targets .
Eigenschaften
Molekularformel |
C13H17ClN2O |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10;/h1-2,5-6,10,12H,3-4,7-9H2;1H |
InChI-Schlüssel |
WMSLLHAFQSXQGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC2C(=O)C3=CC=NC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)

![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)




![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)
![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)

![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)


